molecular formula C8H13N3 B13073289 Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine

Cat. No.: B13073289
M. Wt: 151.21 g/mol
InChI Key: VFZDTZUCYUEGLK-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine is an organic compound with the molecular formula C₈H₁₃N₃ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine typically involves the reaction of 4-methylpyrimidine with ethylamine under controlled conditions. The process may include steps such as:

    Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.

    Aromatization: Conversion of the ring into an aromatic system.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and ethylamine groups

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-2-(4-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-7-3-6-10-8(11-7)4-5-9-2/h3,6,9H,4-5H2,1-2H3

InChI Key

VFZDTZUCYUEGLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)CCNC

Origin of Product

United States

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